molecular formula C23H14N2O4S B412621 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide

9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide

Cat. No.: B412621
M. Wt: 414.4g/mol
InChI Key: MEYQDWAOCLDIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide is a complex organic compound that features both anthracene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide typically involves the following steps:

    Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dioxo-9,10-dihydro-anthracene-2-sulfonic acid.

    Formation of Quinolin-8-ylamide: The quinoline moiety is introduced through a reaction with quinolin-8-amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide is unique due to the presence of both anthracene and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H14N2O4S

Molecular Weight

414.4g/mol

IUPAC Name

9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide

InChI

InChI=1S/C23H14N2O4S/c26-22-16-7-1-2-8-17(16)23(27)19-13-15(10-11-18(19)22)30(28,29)25-20-9-3-5-14-6-4-12-24-21(14)20/h1-13,25H

InChI Key

MEYQDWAOCLDIAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC5=C4N=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.